CID-2011756 CID-2011756 Cell-permeable, specific, ATP-competitive protein kinase D inhibitor (IC50 values are 0.6, 0.7 and 3.2 μM at PKD2, PKD3 and PKD1 respectively). Antitumor agent. Active in vitro.
Protein kinase D (PKD) is a serine/threonine protein kinase that is activated by diacylglycerol, commonly downstream of PKC signaling. The three human PKD isoforms target a variety of proteins to alter cell proliferation, survival, invasion, and protein transport. CID-2011756 is an inhibitor of all three PKD isoforms (IC50s = 3.2, 0.6, and 0.7 μM for PKD1, PKD2, and PKD3, respectively). This ATP-competitive inhibitor is cell permeable, blocking the phosphorylation of PKD1 on Ser916 (an autocatalytic target) in LNCaP prostate cancer cells in response to phorbol esters (EC50 = 10 μM).
CID-2011756 is a protein kinase D (PKD) inhibitor (IC50 values are 0.6, 0.7 and 3.2 μM for PKD2, PKD3 and PKD1 respectively).
Brand Name: Vulcanchem
CAS No.: 638156-11-3
VCID: VC0523716
InChI: InChI=1S/C22H21ClN2O3/c23-18-3-1-2-17(14-18)20-8-9-21(28-20)22(26)24-19-6-4-16(5-7-19)15-25-10-12-27-13-11-25/h1-9,14H,10-13,15H2,(H,24,26)
SMILES: C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl
Molecular Formula: C22H21ClN2O3
Molecular Weight: 396.9 g/mol

CID-2011756

CAS No.: 638156-11-3

Cat. No.: VC0523716

Molecular Formula: C22H21ClN2O3

Molecular Weight: 396.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CID-2011756 - 638156-11-3

Specification

Description Cell-permeable, specific, ATP-competitive protein kinase D inhibitor (IC50 values are 0.6, 0.7 and 3.2 μM at PKD2, PKD3 and PKD1 respectively). Antitumor agent. Active in vitro.
Protein kinase D (PKD) is a serine/threonine protein kinase that is activated by diacylglycerol, commonly downstream of PKC signaling. The three human PKD isoforms target a variety of proteins to alter cell proliferation, survival, invasion, and protein transport. CID-2011756 is an inhibitor of all three PKD isoforms (IC50s = 3.2, 0.6, and 0.7 μM for PKD1, PKD2, and PKD3, respectively). This ATP-competitive inhibitor is cell permeable, blocking the phosphorylation of PKD1 on Ser916 (an autocatalytic target) in LNCaP prostate cancer cells in response to phorbol esters (EC50 = 10 μM).
CID-2011756 is a protein kinase D (PKD) inhibitor (IC50 values are 0.6, 0.7 and 3.2 μM for PKD2, PKD3 and PKD1 respectively).
CAS No. 638156-11-3
Molecular Formula C22H21ClN2O3
Molecular Weight 396.9 g/mol
IUPAC Name 5-(3-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide
Standard InChI InChI=1S/C22H21ClN2O3/c23-18-3-1-2-17(14-18)20-8-9-21(28-20)22(26)24-19-6-4-16(5-7-19)15-25-10-12-27-13-11-25/h1-9,14H,10-13,15H2,(H,24,26)
Standard InChI Key XQJWTJLJEYIUDZ-UHFFFAOYSA-N
SMILES C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl
Canonical SMILES C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl
Appearance Solid powder

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